![molecular formula C7H6ClNO3 B15365592 3-Chloro-2-methyl-5-nitrophenol](/img/structure/B15365592.png)
3-Chloro-2-methyl-5-nitrophenol
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Overview
Description
3-Chloro-2-methyl-5-nitrophenol is an organic compound belonging to the class of phenols. It is characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to a benzene ring with a hydroxyl group. This compound is known for its diverse applications in scientific research, industry, and medicine.
Synthetic Routes and Reaction Conditions:
Nitration of 3-Chloro-2-methylphenol: This method involves the nitration of 3-chloro-2-methylphenol using nitric acid and sulfuric acid under controlled temperature conditions.
Chlorination of 2-Methyl-5-nitrophenol: This involves the chlorination of 2-methyl-5-nitrophenol using chlorine gas in the presence of a suitable catalyst.
Industrial Production Methods: The industrial production of this compound typically involves large-scale nitration and chlorination reactions, with careful control of reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in 3-chloro-2-methyl-5-aminophenol.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted phenols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Iron powder, hydrogen gas.
Substitution: Halogenating agents, strong acids.
Major Products Formed:
Oxidation: Quinones, hydroquinones.
Reduction: Aminophenols.
Substitution: Halogenated phenols.
Scientific Research Applications
3-Chloro-2-methyl-5-nitrophenol is widely used in scientific research due to its unique chemical properties It serves as a precursor in the synthesis of various pharmaceuticals, dyes, and agrochemicals In biology, it is used as a probe to study oxidative stress and cellular processes
Mechanism of Action
3-Chloro-2-methyl-5-nitrophenol is similar to other nitrophenols, such as 2-nitrophenol and 4-nitrophenol. its unique combination of chlorine and methyl groups imparts distinct chemical and biological properties. Unlike 2-nitrophenol, which is more prone to oxidation, this compound exhibits greater stability and reactivity in various chemical reactions.
Comparison with Similar Compounds
2-Nitrophenol
4-Nitrophenol
2-Chlorophenol
4-Chlorophenol
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Properties
Molecular Formula |
C7H6ClNO3 |
---|---|
Molecular Weight |
187.58 g/mol |
IUPAC Name |
3-chloro-2-methyl-5-nitrophenol |
InChI |
InChI=1S/C7H6ClNO3/c1-4-6(8)2-5(9(11)12)3-7(4)10/h2-3,10H,1H3 |
InChI Key |
XQWYVSFMXIRITD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)[N+](=O)[O-])O |
Origin of Product |
United States |
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